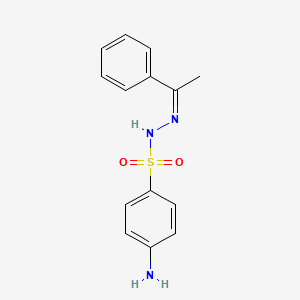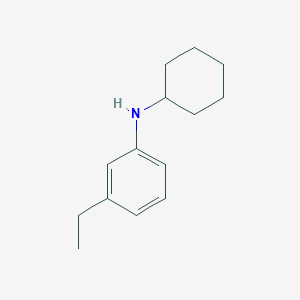
N-Cyclohexyl-3-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-3-ethylaniline is an organic compound with the chemical formula C14H21N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes followed by N-alkylation. For instance, nitrobenzene can be reduced to aniline, which is then alkylated with cyclohexyl and ethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and alkylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism by which N-Cyclohexyl-3-ethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethylaniline: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylaniline: Similar structure but lacks the ethyl group.
N-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Cyclohexyl-3-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups attached to the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other aniline derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
516490-59-8 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-cyclohexyl-3-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
QXGRWCOMSGTMML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
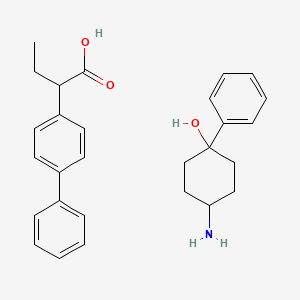
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
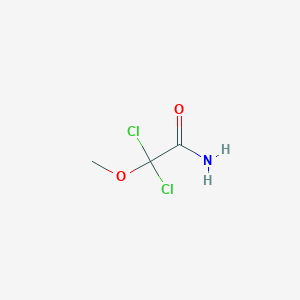
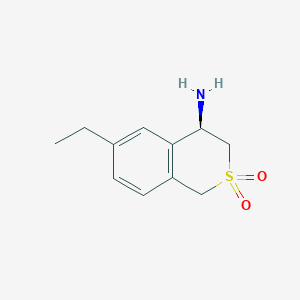
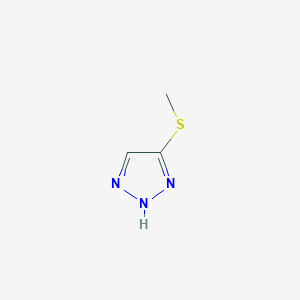
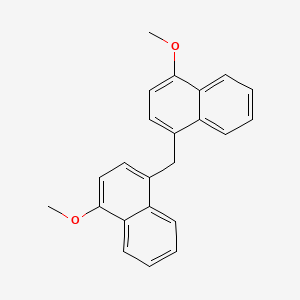
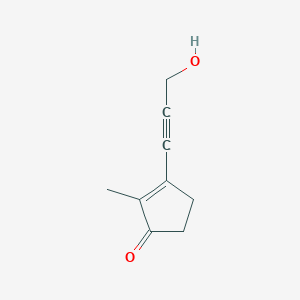
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)

![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
